N1-(3-fluoro-4-methylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide
CAS No.: 922068-45-9
VCID: VC4667774
Molecular Formula: C25H32FN5O2
Molecular Weight: 453.562
* For research use only. Not for human or veterinary use.

Description |
N1-(3-fluoro-4-methylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a complex organic compound belonging to the oxalamide class. It features a unique structure that includes a fluorinated aromatic ring, an indoline moiety, and a piperazine group, contributing to its potential biological activities and applications in medicinal chemistry. Key Structural Features:
Synthesis Steps:
Biological Activities and Potential ApplicationsN1-(3-fluoro-4-methylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is noted for its potential interactions with various biological targets, making it a candidate for drug development. Its mechanism of action involves binding to specific enzymes or receptors, modulating enzymatic activity or receptor signaling pathways, which could lead to therapeutic effects relevant to diseases such as cancer and neurological disorders. Potential Therapeutic Areas:
Synthesis Conditions
Research Findings and Future DirectionsResearch on N1-(3-fluoro-4-methylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is ongoing, focusing on its biological activities and potential therapeutic applications. Future studies should aim to elucidate its mechanism of action further and explore its efficacy in preclinical models. Future Research Directions:
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CAS No. | 922068-45-9 | ||||||||||||
Product Name | N1-(3-fluoro-4-methylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide | ||||||||||||
Molecular Formula | C25H32FN5O2 | ||||||||||||
Molecular Weight | 453.562 | ||||||||||||
IUPAC Name | N'-(3-fluoro-4-methylphenyl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide | ||||||||||||
Standard InChI | InChI=1S/C25H32FN5O2/c1-17-4-6-20(15-21(17)26)28-25(33)24(32)27-16-23(31-12-10-29(2)11-13-31)18-5-7-22-19(14-18)8-9-30(22)3/h4-7,14-15,23H,8-13,16H2,1-3H3,(H,27,32)(H,28,33) | ||||||||||||
Standard InChIKey | YYLAFLRRIRIPIM-UHFFFAOYSA-N | ||||||||||||
SMILES | CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCN(CC4)C)F | ||||||||||||
Solubility | not available | ||||||||||||
PubChem Compound | 44024801 | ||||||||||||
Last Modified | Aug 17 2023 |
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